potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium typically involves the esterification of cinnamic acid with an appropriate alcohol, followed by the quaternization of the resulting ester with a suitable amine. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The quaternization step may require the use of alkylating agents such as methyl iodide or dimethyl sulfate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamoyloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamoyloxy group may interact with active sites of enzymes, inhibiting their activity or altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium
- N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-butanaminium
- N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-pentanaminium
Uniqueness
N-[2-(Cinnamoyloxy)ethyl]-N,2-dimethyl-2-propanaminium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWZGFNSHCFHIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BKN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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